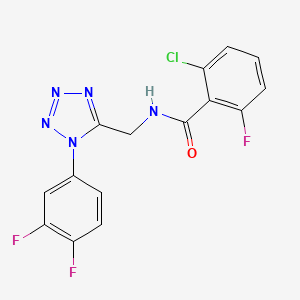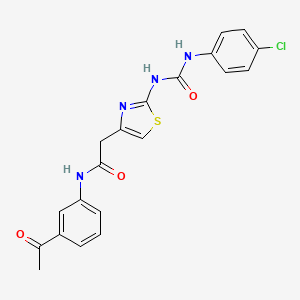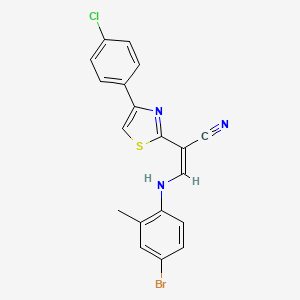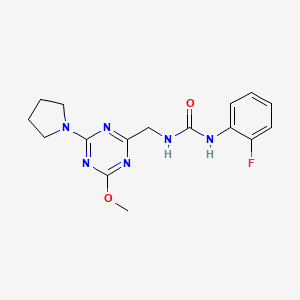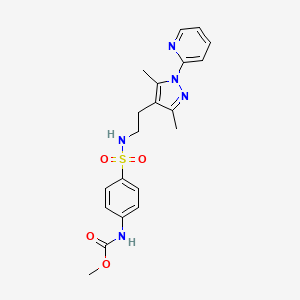
methyl (4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves reactions with active methylene reagents to produce derivatives such as pyran, pyridine, and pyridazine. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and shown to react with various reagents to yield these derivatives, highlighting a method that could potentially be adapted for the synthesis of the compound (Mohareb et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized and its structure confirmed by these methods, providing a framework for understanding the molecular structure of our compound of interest (Idhayadhulla et al., 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds have been explored in various studies. For instance, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have been synthesized and analyzed for their chemical reactions, providing insights into how our target compound might behave under different chemical conditions (Temple & Rener, 1992).
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting point, and crystal structure, have been determined through various studies. These properties are crucial for understanding the behavior and application of the compound in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and potential reactions, have been studied extensively. For example, the synthesis and herbicidal activity of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates provide a glimpse into the chemical versatility and potential applications of similar compounds (Lee et al., 1989).
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at discovering potent antibacterial agents. The study involved reacting precursors with various active methylene compounds to produce derivatives with promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Antioxidant, Antitumor, and Antimicrobial Activities
Another study explored the chemical behavior of specific enaminones towards active methylene reagents, yielding pyrazolopyridine derivatives. These compounds were evaluated for their antioxidant activity using DPPH assay and showed significant results. Additionally, their antitumor activity against liver and breast cell lines was tested, revealing high efficacy. The antibacterial and antifungal activities of these compounds were also screened, showcasing their potential in medical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimitotic Agents
The synthesis and biological evaluation of chiral isomers of certain carbamates have been studied for their antimitotic properties. These compounds, particularly their S-isomers, have shown potency in several biological systems, indicating their potential application in developing antimitotic agents (Temple & Rener, 1992).
CuI Complexes and Dimer-Monomer Equilibria
Research into CuI complexes with specific ligands has provided insights into their structure and behavior, particularly the equilibrium between dimer and monomer forms. This study has implications for understanding the properties of these complexes in various applications, including catalysis and material science (Gennari, Tegoni, Lanfranchi, Pellinghelli, Giannetto, & Marchiò, 2008).
Propriétés
IUPAC Name |
methyl N-[4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-14-18(15(2)25(24-14)19-6-4-5-12-21-19)11-13-22-30(27,28)17-9-7-16(8-10-17)23-20(26)29-3/h4-10,12,22H,11,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOSPSZITMAVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
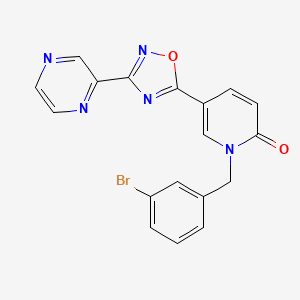
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
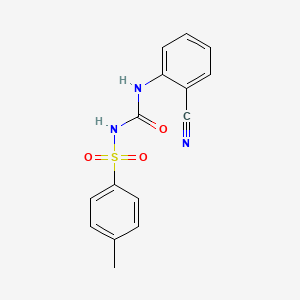
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
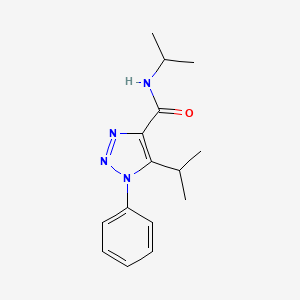
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
